CYP2E1 Inhibition vs. Polygala Analogs
In a direct comparative study using human liver microsomes, Tenuifoliose D was evaluated alongside four other Polygala tenuifolia compounds for its ability to inhibit cytochrome P450 (CYP) enzymes. The study revealed that Tenuifoliose D is a moderate inhibitor of CYP2E1, with an IC50 value of 54.14 μmol/L [1]. This places it as the second most potent CYP2E1 inhibitor among the tested compounds, behind tenuifoliside C (IC50 = 38.73 μmol/L) and more potent than telephiose C (IC50 = 62.22 μmol/L) and polygalaxanthone III (IC50 = 50.56 μmol/L). Importantly, Tenuifoliose D showed no significant inhibitory effect on seven other major CYP isoforms (CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A) at the tested concentrations [1].
| Evidence Dimension | Inhibition of CYP2E1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 54.14 μmol/L |
| Comparator Or Baseline | Tenuifoliside C (IC50 = 38.73 μmol/L), Telephiose C (IC50 = 62.22 μmol/L), Polygalaxanthone III (IC50 = 50.56 μmol/L) |
| Quantified Difference | Tenuifoliose D is 1.4-fold less potent than tenuifoliside C, 1.15-fold more potent than telephiose C, and 1.07-fold less potent than polygalaxanthone III. |
| Conditions | In vitro human liver microsomes assay using chlorzoxazone as a CYP2E1-specific probe substrate. |
Why This Matters
This specific CYP2E1 inhibition profile allows researchers to select Tenuifoliose D for studies requiring a moderate CYP2E1 inhibitor with a known IC50, or to avoid it in studies where CYP2E1 interaction would be a confounding variable, enabling more precise experimental design compared to using an uncharacterized extract or a different analog with unknown or different CYP inhibition potential.
- [1] Li, Z. L., Dong, X. Z., Wang, D. X., Dong, R. H., Guo, T. T., Sun, Y., & Liu, P. (2014). Effect of oligosaccharide esters and polygalaxanthone Ill from Polygala tenuifolia willd towards cytochrome P450. Zhongguo Zhong Yao Za Zhi = Zhongguo Zhongyao Zazhi = China Journal of Chinese Materia Medica, 39(22), 4459–4463. View Source
